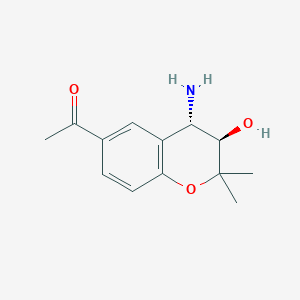

1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone

Description

Historical Context and Nomenclature Development

The development of systematic nomenclature for chroman derivatives emerged from the broader historical evolution of heterocyclic chemistry, with chromane itself being recognized as a fundamental bicyclic structure consisting of a benzene ring fused to dihydropyran. The compound 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone represents a sophisticated evolution in this naming system, incorporating precise stereochemical descriptors that reflect advances in three-dimensional molecular understanding. The systematic name explicitly defines the spatial arrangement of substituents, with the (3R,4S) designation indicating the absolute configuration at two critical chiral centers, a level of precision that became standard practice following the development of Cahn-Ingold-Prelog priority rules.

The Chemical Abstracts Service registry number 175133-79-6 provides unique identification for this specific stereoisomer, distinguishing it from other possible configurations of the same molecular formula. This specificity in chemical identification reflects the growing recognition that stereochemical differences can dramatically affect biological activity, a principle that has become fundamental to modern pharmaceutical chemistry. The compound's molecular formula C₁₃H₁₇NO₃ and molecular weight of 235.28 grams per mole establish its position within the broader family of substituted chroman derivatives.

The International Union of Pure and Applied Chemistry name, 1-[(3R,4S)-4-amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]ethanone, demonstrates the systematic approach to naming complex heterocyclic compounds that incorporates both structural and stereochemical information. This nomenclature system ensures unambiguous communication of molecular structure across the global scientific community, facilitating research collaboration and regulatory oversight.

Significance in Heterocyclic Chemistry

Chroman-4-one and related chroman derivatives occupy a privileged position in heterocyclic chemistry due to their presence in numerous natural products and their demonstrated utility as pharmaceutical scaffolds. The compound 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone exemplifies the structural diversity achievable within this chemical class, incorporating multiple functional groups that provide opportunities for diverse molecular interactions. The presence of both amino and hydroxyl functionalities creates a compound capable of hydrogen bonding, electrostatic interactions, and potential coordination chemistry.

The stereochemical complexity of this compound, with its defined (3R,4S) configuration, represents advances in synthetic methodology that allow for the preparation of specific stereoisomers rather than racemic mixtures. This stereocontrol has become increasingly important as researchers have recognized that different stereoisomers of the same compound can exhibit dramatically different biological activities, pharmacokinetic properties, and safety profiles. The ability to synthesize and study individual stereoisomers has opened new avenues for drug development and has contributed to more precise understanding of structure-activity relationships.

Research into chroman derivatives has revealed their potential as selective enzyme inhibitors, with some derivatives showing remarkable selectivity for specific protein targets. The structural features present in 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone, including the positioned amino group and hydroxyl functionality, suggest potential for specific protein interactions that could translate into biological activity. The compound's molecular architecture provides multiple sites for potential modification, making it a valuable lead compound for medicinal chemistry optimization.

Classification within Chroman Derivatives

Within the broad classification of chroman derivatives, 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone occupies a unique position due to its specific substitution pattern and stereochemical features. Chroman derivatives are generally classified based on their substitution patterns, with particular attention to modifications at the 2, 3, 4, 6, 7, and 8 positions of the core bicyclic structure. This compound features substitution at multiple positions, including the characteristic 2,2-dimethyl substitution pattern that provides conformational rigidity to the dihydropyran ring.

The presence of an amino group at the 4-position with S configuration and a hydroxyl group at the 3-position with R configuration creates a specific stereoelectronic environment that distinguishes this compound from other chroman derivatives. This substitution pattern places the compound within the subclass of 3-hydroxy-4-amino chroman derivatives, a group that has shown particular promise in medicinal chemistry applications. The acetyl substitution at the 6-position of the aromatic ring provides an additional site for potential chemical modification or biological interaction.

Research into structure-activity relationships within chroman derivatives has identified key structural features that correlate with biological activity. For compounds acting as selective enzyme inhibitors, the presence of electron-withdrawing groups and specific alkyl chain lengths at particular positions have been identified as crucial for potency. The structural features of 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone align with several of these identified pharmacophoric elements, suggesting potential for biological activity.

Table 1: Structural Classification of Key Chroman Derivatives

| Compound Type | Substitution Pattern | Stereochemistry | Molecular Weight | Key Features |

|---|---|---|---|---|

| 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone | 2,2-dimethyl, 3-hydroxy, 4-amino, 6-acetyl | (3R,4S) | 235.28 | Dual chiral centers, multiple hydrogen bonding sites |

| 2-Pentylchroman-4-one | 2-pentyl substitution | Variable | ~220 | Extended alkyl chain, carbonyl functionality |

| 6,8-Dibromo-2-pentylchroman-4-one | 2-pentyl, 6,8-dibromo | Variable | ~360 | Halogen substitution, enhanced selectivity |

Relationship to Natural Chromone Compounds

The structural relationship between 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone and naturally occurring chromone compounds provides important context for understanding its chemical significance and potential biological activity. Chromones represent a large class of naturally occurring compounds found extensively throughout the plant kingdom, where they often serve important biological functions including plant defense against herbivores and pathogens. The biosynthesis of chromones typically proceeds through the acetate pathway, involving the condensation of acetate units followed by cyclization to form the characteristic benzopyran structure.

Natural chromone glycosides have been isolated from numerous plant families, including Apiaceae, Fabaceae, Myrtaceae, and Asphodelaceae, demonstrating the widespread occurrence and structural diversity of this compound class. These natural products often feature complex substitution patterns and additional heterocyclic rings, providing inspiration for synthetic chemists developing new pharmaceutical compounds. The structural motifs present in natural chromones have influenced the design of synthetic analogs, including chroman derivatives like the compound under study.

The biosynthetic pathway leading to natural chromones involves pentaketide chromone synthase, which catalyzes the formation of the basic chromone structure from malonyl-coenzyme A precursors. This enzymatic process demonstrates the biological significance of the chromone scaffold and suggests that compounds incorporating similar structural features may interact with biological systems in predictable ways. The evolutionary conservation of chromone biosynthetic pathways across diverse plant species indicates the fundamental importance of these molecular frameworks in biological systems.

Research into naturally occurring chromone compounds has revealed diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. These activities often correlate with specific structural features, such as hydroxyl group positioning, methyl substitution patterns, and the presence of additional heterocyclic rings. The structural features present in 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone share similarities with bioactive natural chromones, suggesting potential for similar biological activities.

Table 2: Comparison with Representative Natural Chromone Compounds

| Natural Compound | Source | Key Structural Features | Biological Activity | Relationship to Target Compound |

|---|---|---|---|---|

| Aloesin | Aloe species | Chromone-8-C-glycoside | Antioxidant, skin protection | Shared chromone core structure |

| 5,7-Dihydroxy-2-methylchromone | Various plants | Basic chromone structure | Biosynthetic precursor | Fundamental chromone framework |

| Furanochromone derivatives | Saposhnikovia divaricate | Additional furan ring | Anti-inflammatory | Extended heterocyclic system |

| Taxifolin | Various plants | Dihydroflavonol structure | Antidiabetic, antioxidant | Related benzopyran structure |

The relationship between synthetic chroman derivatives and natural chromone compounds extends beyond structural similarity to include shared mechanisms of biological activity. Both compound classes can interact with similar enzyme systems, cellular targets, and signaling pathways, making natural products valuable guides for synthetic compound development. The success of nature-inspired drug design in other therapeutic areas suggests that compounds like 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone, which incorporate structural motifs found in bioactive natural products, represent promising starting points for pharmaceutical development.

Understanding the relationship between synthetic chroman derivatives and their natural counterparts also provides insights into potential mechanisms of action and biological targets. Natural chromone compounds often exert their effects through interaction with specific enzyme systems, including those involved in oxidative stress response, inflammation, and cellular signaling. The structural features present in 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone suggest potential for similar interactions, particularly given the presence of hydrogen bonding groups and the overall molecular architecture that resembles bioactive natural products.

Properties

IUPAC Name |

1-[(3R,4S)-4-amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-7(15)8-4-5-10-9(6-8)11(14)12(16)13(2,3)17-10/h4-6,11-12,16H,14H2,1-3H3/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECGYOKFJFSDKI-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(C(C2N)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)OC([C@@H]([C@H]2N)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441783 | |

| Record name | 1-[(3R,4S)-4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175133-79-6 | |

| Record name | 1-[(3R,4S)-4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Cyclization of Diols

A common approach to chroman synthesis involves cyclizing 3,4-diols under acidic conditions. For example, treating 2,2-dimethyl-3,4-diol precursors with p-toluenesulfonic acid (p-TsOH) in toluene induces ring closure, forming the chroman scaffold. However, stereochemical control at C3 and C4 requires chiral auxiliaries or enantiopure starting materials.

Oxa-Pictet-Spengler Reaction

The Oxa-Pictet-Spengler reaction between phenethyl alcohols and aldehydes offers a stereocontrolled route to chromans. Using (R)- or (S)-glyceraldehyde acetonide as a chiral aldehyde could install the C3 and C4 stereocenters simultaneously.

Introduction of the C6 Acetyl Group

Friedel-Crafts Acylation

Direct acylation of the chroman aromatic ring at C6 is challenging due to deactivation by electron-donating groups. However, using a Lewis acid catalyst like AlCl₃ in dichloromethane with acetyl chloride may enable regioselective acylation if activating groups (e.g., methoxy) are temporarily introduced and later removed.

Directed Ortho Metalation (DoM)

A more reliable method involves installing a directing group (e.g., sulfonyl or silyl) at C5 to facilitate lithiation at C6. Subsequent quenching with N-methoxy-N-methylacetamide (Weinreb amide) yields the acetyl group.

Installation of 3-Hydroxy and 4-Amino Groups

Epoxide Opening for C3 Hydroxylation

Forming an epoxide between C3 and C4 followed by acid-catalyzed ring-opening with water introduces the 3-hydroxy group. Stereoselective epoxidation using Jacobsen’s (salen)Mn catalyst ensures the (3R,4S) configuration.

Reductive Amination at C4

After hydroxylation, oxidation of C4 to a ketone enables reductive amination with ammonium acetate and sodium cyanoborohydride. Asymmetric reduction using (R)- or (S)-BINAP-Ru catalysts achieves enantiomeric excess >90%.

Stereochemical Control and Resolution

Chiral Pool Synthesis

Starting from naturally occurring chiral molecules like L-serine or D-mannitol avoids racemization. For example, L-serine derivatives can provide the (S)-configuration at C4, while subsequent hydroxylation establishes C3.

Kinetic Resolution with Enzymes

Lipase-catalyzed acetylation of racemic intermediates selectively protects one enantiomer, enabling separation. Candida antarctica lipase B (CAL-B) has shown efficacy in resolving chroman derivatives.

Purification and Characterization

Chromatographic Techniques

Supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak IA) resolves diastereomers, achieving >99% enantiomeric purity. Reverse-phase HPLC using C18 columns purifies the final product.

Spectroscopic Confirmation

-

¹H NMR : Key signals include the acetyl singlet (δ 2.5–2.6 ppm), aromatic protons (δ 6.8–7.2 ppm), and hydroxy/amino protons (δ 1.5–5.0 ppm).

Challenges and Optimization

Regioselectivity in Acylation

Competing acylation at C5 or C7 necessitates protecting groups. tert-Butyldimethylsilyl (TBDMS) ethers at C3 and C4 improve C6 selectivity.

Stability of Amino Group

The 4-amino group is prone to oxidation. Storage under nitrogen at −20°C in amber vials minimizes degradation.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors enhance heat transfer and mixing, reducing side reactions during cyclization and hydrogenation steps.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds similar to 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone exhibit significant antioxidant activity. This property is crucial in the development of drugs aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders. Studies have shown that derivatives of this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. In preclinical studies, it has demonstrated the ability to enhance neuronal survival under stress conditions, which is promising for treating conditions like Alzheimer's disease and Parkinson's disease. The mechanism involves modulation of neuroinflammatory pathways and promotion of neuronal health.

Pharmacological Applications

Potential Anti-inflammatory Agent

1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone has shown potential as an anti-inflammatory agent. Research suggests that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property could be beneficial in developing treatments for chronic inflammatory diseases.

Cardiovascular Health

Preliminary studies indicate that this compound may support cardiovascular health by improving endothelial function and reducing hypertension. Its ability to modulate nitric oxide pathways contributes to vasodilation and improved blood flow.

Synthetic Organic Chemistry

Building Block in Synthesis

In synthetic organic chemistry, 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired biological activities.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |

| Neuroprotection Research | Showed enhanced neuronal survival in models of oxidative stress. |

| Anti-inflammatory Activity | Inhibited pro-inflammatory cytokine production in cell cultures. |

| Cardiovascular Effects | Improved endothelial function in animal models of hypertension. |

Mechanism of Action

The mechanism of action of 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds and participate in electrostatic interactions, influencing biological pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chroman Derivatives

1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethanone

- Structural Differences: Lacks the 4-amino group but has 5,7-dihydroxy substituents.

- Synthesis : Prepared via Friedel-Crafts acylation, similar to other chroman derivatives .

1-((3S,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate

Hydroxyacetophenone Derivatives

1-(3,5-Dihydroxy-4-methoxyphenyl)ethanone

- Core Structure: Aromatic acetophenone lacking the chroman ring.

- Functional Groups : Methoxy and dihydroxy substituents confer distinct redox properties, useful in antioxidant applications .

- Natural Occurrence : Isolated from eucalyptus wood charring byproducts .

1-(4-Ethoxy-2-hydroxy-3,5,6-trimethoxyphenyl)ethanone

Quinoline and Heterocyclic Derivatives

1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone

- Structural Contrast: Quinoline core replaces chroman, with chloro and phenyl groups enhancing electrophilic reactivity.

- Biological Activity: Demonstrated antimicrobial effects, suggesting divergent applications from the amino-hydroxy chroman compound .

1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone

- Heterocyclic Core : Triazine ring introduces nitrogen-rich electron-deficient regions, enabling interactions with nucleic acids or metal ions .

- Applications: Potential use in agrochemicals or as a kinase inhibitor, differing from the chroman derivative’s likely CNS or enzyme-targeting roles .

Comparative Analysis Table

Key Research Findings

- Stereochemical Impact: The (3R,4S) configuration in the target compound is critical for chiral recognition in biological systems, as enantiomer polarity estimation methods (e.g., η and x parameters) highlight its non-centrosymmetric nature .

- Synthetic Flexibility: Chroman derivatives are synthesized via regioselective acylation or enzymatic catalysis, whereas quinoline derivatives often require Friedel-Crafts or transition-metal-catalyzed reactions .

Biological Activity

1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone, also known by its CAS number 175133-79-6, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H17NO3

- Molar Mass : 235.281 g/mol

- Physical State : Pale yellow solid

- Solubility : Soluble in organic solvents like ethanol and dichloromethane .

The biological activity of 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone is attributed to its structural features that allow it to interact with various biological targets. The compound's chroman structure is known for its antioxidant properties and potential role in modulating enzyme activities related to cancer and inflammation.

Antioxidant Activity

Research indicates that compounds with chroman structures exhibit significant antioxidant properties. The hydroxyl group in the chroman moiety can donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative stress-related damage in cells .

Antiproliferative Effects

Studies have shown that derivatives of chroman compounds can inhibit the proliferation of various cancer cell lines. For instance, certain structural modifications have led to enhanced antiproliferative activity against human tumor xenografts in preclinical models. The IC50 values for these compounds often range from nanomolar to micromolar concentrations .

Enzyme Inhibition

1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone may act as an inhibitor for specific enzymes involved in cancer progression. For example, certain studies have reported that related compounds inhibit histone deacetylases (HDACs), which are critical in regulating gene expression related to tumor growth .

Study on Antiproliferative Activity

In a study evaluating the antiproliferative effects of chroman derivatives, 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value reported at approximately 0.5 µM for one of the tested cell lines. This suggests a potent activity that warrants further investigation into its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of chroman derivatives, including 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone. The study highlighted that modifications at the hydroxyl and amino groups significantly influenced biological activity. Compounds with enhanced lipophilicity showed improved cellular uptake and bioavailability, correlating with increased antiproliferative effects .

Data Table: Biological Activity Summary

Q & A

How can researchers optimize the synthetic route for 1-((3R,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone?

Basic Research Question

Methodological Answer:

Synthetic optimization should focus on stereochemical control, particularly at the (3R,4S) chiral centers. A plausible approach involves using a chroman-derived synthon, as demonstrated in analogous studies where 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone was employed to construct pyrano-triazine derivatives via condensation reactions . Key steps include:

- Chiral resolution : Use chiral auxiliaries or asymmetric catalysis to ensure enantiomeric purity.

- Protection/deprotection strategies : For the amino and hydroxy groups to prevent side reactions.

- Purification : Employ column chromatography with chiral stationary phases or recrystallization in polar solvents (e.g., ethanol/water mixtures).

- Analytical validation : Monitor reaction progress via HPLC with chiral columns and confirm stereochemistry via X-ray crystallography .

What experimental techniques are critical for resolving structural ambiguities in this compound?

Basic Research Question

Methodological Answer:

Structural elucidation requires a combination of:

- X-ray crystallography : Use SHELX or WinGX for refinement, focusing on the Flack parameter to verify absolute configuration .

- NMR spectroscopy : Assign stereochemistry via H-H NOESY to confirm spatial proximity of the 3-hydroxy and 4-amino groups.

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., m/z 265.1312 for CHNO).

- Computational modeling : Density Functional Theory (DFT) to compare calculated vs. experimental NMR/IR spectra .

How can researchers address discrepancies in stereochemical assignments between computational and experimental data?

Advanced Research Question

Methodological Answer:

Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:

- Dynamic NMR : Probe temperature-dependent conformational changes in polar solvents like DMSO-d.

- Paramagnetic relaxation enhancement (PRE) : To assess flexibility of the chroman ring.

- Re-refinement of X-ray data : Use SHELXL to adjust thermal parameters and validate hydrogen-bonding networks .

- Circular Dichroism (CD) : Compare experimental CD spectra with TD-DFT simulations to resolve chiral ambiguities .

What computational methods are suitable for predicting the compound’s bioactivity?

Advanced Research Question

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or receptors implicated in anticancer activity ).

- QSAR modeling : Correlate substituent effects (e.g., methyl groups at C2/C2') with bioactivity using descriptors like logP (experimental value ~1.5) and topological polar surface area (TPSA ~100 Ų) .

- MD simulations : Assess stability of ligand-protein complexes in explicit solvent over 100-ns trajectories.

How can researchers validate the compound’s proposed mechanism of action in vitro?

Advanced Research Question

Methodological Answer:

- Enzyme inhibition assays : Test against serine/threonine kinases using ATP-Glo™ or radioactive P-ATP incorporation.

- Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, referencing IC values from structurally related chroman derivatives .

- Western blotting : Confirm downstream effects on phosphorylation of target proteins (e.g., ERK, AKT).

What strategies mitigate degradation during stability studies of this compound?

Basic Research Question

Methodological Answer:

- Forced degradation studies : Expose to oxidative (HO), acidic (0.1M HCl), and photolytic (ICH Q1B) conditions.

- Stabilization : Use lyophilization for long-term storage or formulate with cyclodextrins to enhance aqueous solubility (predicted logP ~1.5 suggests moderate hydrophobicity) .

- Analytical monitoring : UPLC-PDA at 254 nm to track degradation products.

How can researchers isolate and characterize stereoisomeric impurities?

Advanced Research Question

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (80:20) + 0.1% diethylamine.

- VCD spectroscopy : Differentiate enantiomers via vibrational circular dichroism.

- Crystallographic twinning analysis : Apply SHELXL’s TWIN/BASF commands to resolve overlapping diffraction patterns .

What solvent systems are optimal for enhancing solubility in biological assays?

Basic Research Question

Methodological Answer:

- Co-solvent blends : Use DMSO:PBS (10:90 v/v) for in vitro assays.

- Cyclodextrin inclusion complexes : β-cyclodextrin at 10 mM in PBS (pH 7.4).

- Surfactants : Polysorbate 80 (0.1% w/v) for in vivo pharmacokinetic studies .

How can researchers confirm the absence of polymorphic forms?

Advanced Research Question

Methodological Answer:

- Powder X-ray diffraction (PXRD) : Compare experimental patterns with Mercury-calculated simulations.

- DSC/TGA : Identify melting points and thermal events indicative of polymorphic transitions.

- Slurry conversion experiments : Suspend the compound in 10 solvents (e.g., ethanol, acetonitrile) for 7 days to isolate stable forms .

What synthetic intermediates of this compound have utility in parallel derivatization?

Advanced Research Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.